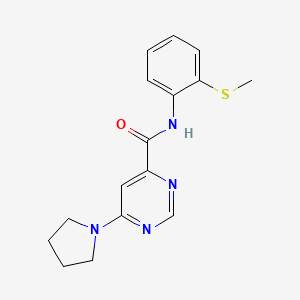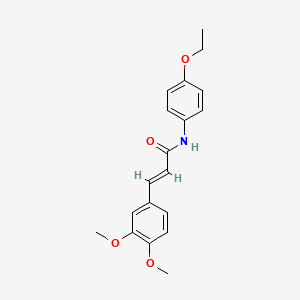![molecular formula C23H21N5O2S2 B2388139 3-((4-isopropylphenyl)sulfonyl)-N-(p-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892740-82-8](/img/structure/B2388139.png)
3-((4-isopropylphenyl)sulfonyl)-N-(p-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The compound’s structure is likely to be planar due to the presence of the thienotriazolopyrimidine core. This planarity could potentially allow for strong pi-pi stacking interactions, which are often important in applications like organic semiconductors .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at their sulfonyl group or aromatic rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the aromatic rings and sulfonyl group could influence its solubility, while the planar structure could influence its crystallinity .Scientific Research Applications
Synthesis and Biological Study of 3-(Phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines
These compounds were prepared and evaluated for their 5-HT6 receptor binding affinity and ability to inhibit the functional cellular responses to serotonin. Among them, certain derivatives demonstrated significant activity in functional assays and receptor binding affinity, highlighting their potential as selective 5-HT6 receptor ligands. This suggests their possible application in researching neurological and psychiatric disorders where the 5-HT6 receptor plays a role (Ivachtchenko et al., 2010).
Reaction with Active Methylene Compounds
The reaction of certain heterocycles with active methylene compounds leads to the formation of various heterocyclic derivatives, such as 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives. This demonstrates the chemical versatility and reactivity of these compounds, providing a pathway for the synthesis of diverse heterocyclic structures with potential application in material science, chemistry, and drug development (Shibuya, 1984).
Synthesis of Pyrazolo[1,5-a]pyrimidine and Related Compounds
Pyrazolo[1,5-a]pyrimidines and related compounds have been synthesized and are known for their antitrypanosomal activity and potential as antimetabolites in purine biochemical reactions. This highlights their significance in pharmaceutical research, especially in the search for new therapeutic agents (Abdelriheem et al., 2017).
Herbicidal Activity of Sulfonamide Derivatives
Sulfonamide derivatives of triazolopyrimidines have been synthesized and evaluated for their herbicidal activity. The study of these compounds contributes to agricultural science by offering new approaches to weed control, demonstrating the potential application of similar chemical structures in developing herbicides (Moran, 2003).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(4-methylphenyl)-10-(4-propan-2-ylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S2/c1-14(2)16-6-10-18(11-7-16)32(29,30)23-22-25-21(24-17-8-4-15(3)5-9-17)20-19(12-13-31-20)28(22)27-26-23/h4-14H,1-3H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYLAKCOGASDCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



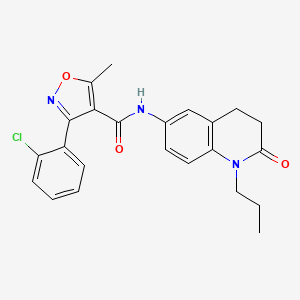

![(5-bromofuran-2-yl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2388061.png)
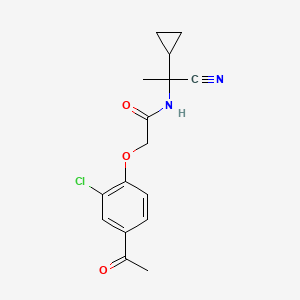



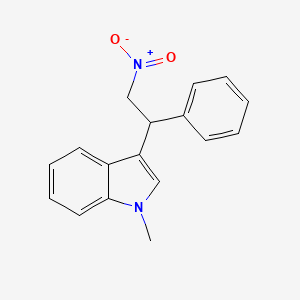
![[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2388072.png)
![1-{4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2388073.png)
